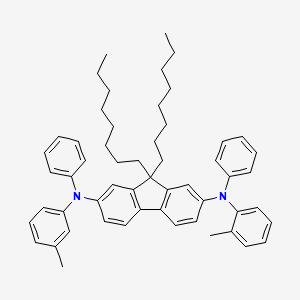

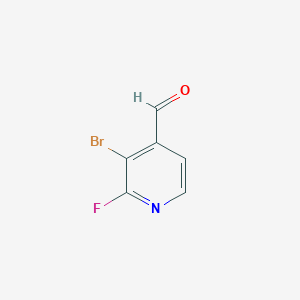

![molecular formula C30H39O4P B12294840 tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)

tris[2-(2-methylpropyl)phenyl] phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le phosphate de tris[2-(2-méthylpropyl)phényl] est un composé organophosphoré de formule moléculaire C30H39O4P. Il est couramment utilisé comme ignifugeant dans divers matériaux, notamment les plastiques et les textiles. Ce composé est connu pour sa grande stabilité thermique et son efficacité dans la réduction de l'inflammabilité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du phosphate de tris[2-(2-méthylpropyl)phényl] implique généralement la réaction de dérivés phénoliques avec de l'oxychlorure de phosphore (POCl3) en présence d'une base telle que la pyridine. La réaction se déroule par la formation d'un phosphorochloridate intermédiaire, qui réagit ensuite avec des dérivés phénoliques supplémentaires pour former le produit final.

Méthodes de production industrielle

La production industrielle de phosphate de tris[2-(2-méthylpropyl)phényl] utilise souvent des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le processus implique l'ajout contrôlé de réactifs et une régulation précise de la température pour optimiser les conditions de réaction. Le produit final est purifié par distillation ou recristallisation pour atteindre la pureté souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

Le phosphate de tris[2-(2-méthylpropyl)phényl] subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'acide phosphorique.

Réduction : Les réactions de réduction peuvent convertir le groupe phosphate en dérivés de phosphite ou de phosphine.

Substitution : Les groupes phényles peuvent subir des réactions de substitution aromatique électrophile, telles que la nitration ou l'halogénation.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme l'acide nitrique (HNO3) pour la nitration ou le brome (Br2) pour la bromation.

Principaux produits

Oxydation : Dérivés d'acide phosphorique.

Réduction : Dérivés de phosphite ou de phosphine.

Substitution : Dérivés phényliques nitrés ou halogénés.

Applications de la recherche scientifique

Le phosphate de tris[2-(2-méthylpropyl)phényl] a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme additif ignifugeant en chimie des polymères pour améliorer la résistance au feu des matériaux.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment son rôle de perturbateur endocrinien.

Médecine : Envisagé pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa capacité à interagir avec les membranes biologiques.

Industrie : Largement utilisé dans la production de matériaux ignifuges, notamment les plastiques, les textiles et les revêtements.

Mécanisme d'action

Le mécanisme d'action du phosphate de tris[2-(2-méthylpropyl)phényl] implique sa capacité à interférer avec le processus de combustion. Le composé libère des dérivés d'acide phosphorique lors du chauffage, qui agissent comme des inhibiteurs de flamme en favorisant la formation d'une couche de charbon à la surface du matériau. Cette couche de charbon agit comme une barrière, empêchant toute combustion supplémentaire et réduisant le dégagement de gaz inflammables.

Applications De Recherche Scientifique

Tris[2-(2-methylpropyl)phenyl] phosphate has a wide range of scientific research applications:

Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry: Widely used in the production of flame-retardant materials, including plastics, textiles, and coatings.

Mécanisme D'action

The mechanism of action of tris[2-(2-methylpropyl)phenyl] phosphate involves its ability to interfere with the combustion process. The compound releases phosphoric acid derivatives upon heating, which act as flame inhibitors by promoting the formation of a char layer on the material’s surface. This char layer acts as a barrier, preventing further combustion and reducing the release of flammable gases.

Comparaison Avec Des Composés Similaires

Composés similaires

- Phosphate de tris[4-(2-méthylpropyl)phényl]

- Phosphate de tris[2-éthylhexyl]

- Phosphate de tris[2-(2-méthyléthyl)phényl]

Unicité

Le phosphate de tris[2-(2-méthylpropyl)phényl] est unique en raison de sa structure moléculaire spécifique, qui offre un équilibre entre la stabilité thermique et l'efficacité ignifugeante. Comparé à des composés similaires, il offre des performances supérieures dans les applications à haute température et est moins susceptible de se dégrader lors d'une exposition prolongée à la chaleur.

En comprenant les propriétés et les applications du phosphate de tris[2-(2-méthylpropyl)phényl], les chercheurs et les professionnels de l'industrie peuvent mieux utiliser ce composé dans divers domaines, améliorant ainsi la sécurité et les performances des matériaux.

Propriétés

Formule moléculaire |

C30H39O4P |

|---|---|

Poids moléculaire |

494.6 g/mol |

Nom IUPAC |

tris[2-(2-methylpropyl)phenyl] phosphate |

InChI |

InChI=1S/C30H39O4P/c1-22(2)19-25-13-7-10-16-28(25)32-35(31,33-29-17-11-8-14-26(29)20-23(3)4)34-30-18-12-9-15-27(30)21-24(5)6/h7-18,22-24H,19-21H2,1-6H3 |

Clé InChI |

DWMQNAXUFKJJTR-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CC(C)C)OC3=CC=CC=C3CC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

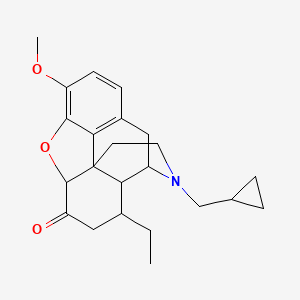

![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)

![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)

![Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/structure/B12294786.png)

![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12294789.png)

![4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride](/img/structure/B12294793.png)

![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)

![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)